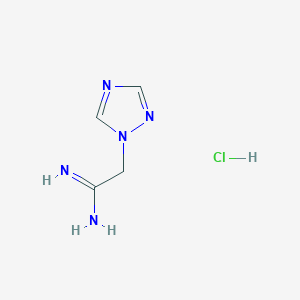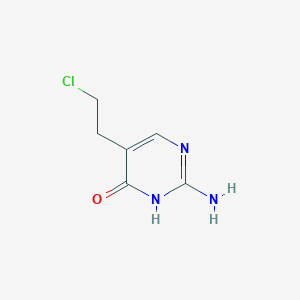
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its light yellow solid form and is primarily used in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-aminoethanol in the presence of a reducing agent to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride
- 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride
- 2-Amino-1-(pyridin-4-yl)propanol dihydrochloride
Uniqueness
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it a valuable tool in research and industrial applications, offering different reactivity and binding properties compared to its analogs .
Properties
CAS No. |
90345-25-8 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-amino-1-pyridin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H |
InChI Key |
OGFHOEYYXFBSRQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CN)O.Cl.Cl |
Canonical SMILES |
C1=CN=CC=C1C(CN)O.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)


